Decanenitrile
Overview
Description
Decanenitrile, also known as 1-decanenitrile or caprinitrile, is an organic compound with the molecular formula C₁₀H₁₉N. It is a nitrile, characterized by the presence of a cyano group (-C≡N) attached to a decane chain. This compound is a colorless liquid with a faint, characteristic odor. It is used in various industrial applications and as a building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Decanenitrile can be synthesized through several methods:
Dehydration of Primary Amides: One common method involves the dehydration of decanoic acid amide using reagents such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃).
Nucleophilic Substitution: Another method involves the nucleophilic substitution of decyl halides with sodium cyanide (NaCN) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound typically involves the dehydration of decanoic acid amide using phosphorus pentoxide (P₂O₅) under controlled conditions to ensure high yield and purity .
Types of Reactions:
Hydrolysis: this compound undergoes hydrolysis in the presence of acids or bases to form decanoic acid and ammonia.
Reduction: It can be reduced to decylamine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Grignard Reaction: this compound reacts with Grignard reagents to form ketones.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Grignard Reaction: Grignard reagents (RMgX) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Hydrolysis: Decanoic acid and ammonia.
Reduction: Decylamine.
Grignard Reaction: Ketones.
Scientific Research Applications
Decanenitrile has several applications in scientific research:
Biology: It is used in the study of nitrile metabolism and enzymatic reactions involving nitriles.
Medicine: Research on nitriles like this compound contributes to the development of pharmaceuticals and agrochemicals.
Industry: It is used in the production of perfumes and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of decanenitrile involves its interaction with nucleophiles due to the electrophilic nature of the carbon in the cyano group. This allows it to undergo various chemical reactions, such as hydrolysis and reduction, by accepting nucleophiles .
Comparison with Similar Compounds
Nonanenitrile (C₉H₁₇N): Similar structure but with one less carbon atom.
Undecanenitrile (C₁₁H₂₁N): Similar structure but with one more carbon atom.
Octanenitrile (C₈H₁₅N): Similar structure but with two less carbon atoms.
Uniqueness: this compound is unique due to its specific chain length, which imparts distinct physical and chemical properties compared to its shorter or longer chain analogs. This makes it suitable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
decanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-2-3-4-5-6-7-8-9-10-11/h2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZDPWBWBJMYRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9027449 | |
Record name | Decanenitrile | |
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Molecular Weight |
153.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid; [MSDSonline] | |
Record name | Decanenitrile | |
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Boiling Point |
Boiling point equals 241°C | |
Record name | Decanenitrile | |
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CAS No. |
1975-78-6 | |
Record name | Decanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1975-78-6 | |
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Record name | Decanenitrile | |
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Record name | DECANENITRILE | |
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Record name | Decanenitrile | |
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Record name | Decanenitrile | |
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Record name | Decanenitrile | |
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Record name | DECANENITRILE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of Decanenitrile in plant protection?
A1: Research suggests that this compound, a key component of Foeniculum vulgare hydrosol, exhibits aphid repellency. This property makes it a potential candidate for developing natural and environmentally friendly pest control solutions for crops. [] Further studies are needed to explore its efficacy against a wider range of pests and to determine optimal application methods.
Q2: How does the chemical structure of this compound relate to its observed biological activity?
A2: While the provided research doesn't explicitly investigate the structure-activity relationship of this compound, its presence as a major constituent in Foeniculum vulgare hydrosol, which exhibits aphid repellency, suggests a potential link. [] Further studies focusing on structural modifications of this compound and their subsequent impact on biological activity are crucial to establish a definitive correlation.
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C10H19N and a molecular weight of 153.26 g/mol. []
Q4: What analytical techniques are employed to characterize and quantify this compound?
A5: Gas chromatography–mass spectrometry (GC-MS) is a key analytical technique used for both the identification and quantification of this compound, particularly in essential oils and hydrosols. [] This method allows for separation and detection of individual volatile compounds within complex mixtures.
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